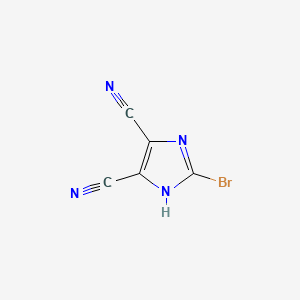
2-(Boc-amino)-2-(3-thiophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-amino)-2-(3-thiophenyl)acetic acid: is an organic compound that features a thiophene ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-(3-thiophenyl)acetic acid typically involves the following steps:
-
Protection of the Amino Group: : The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
Formation of the Thiophene Derivative: : The thiophene ring is introduced through a coupling reaction. This can be done using a thiophene derivative, such as 3-bromothiophene, in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).
-
Introduction of the Acetic Acid Moiety: : The acetic acid group is introduced through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.
-
Substitution: : The thiophene ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Deprotected amino acid.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
2-(Boc-amino)-2-(3-thiophenyl)acetic acid is used as a building block in organic synthesis. Its functional groups allow for further derivatization, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound can be used to study the effects of thiophene-containing amino acids on protein structure and function. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Boc-amino)-2-(3-thiophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the amino and acetic acid groups can form hydrogen bonds with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Boc-amino)-2-phenylacetic acid: Lacks the thiophene ring, making it less versatile in certain synthetic applications.
2-(Boc-amino)-2-(2-thiophenyl)acetic acid: The thiophene ring is positioned differently, which can affect its reactivity and interactions.
2-(Boc-amino)-2-(3-furanyl)acetic acid: Contains a furan ring instead of a thiophene ring, leading to different electronic properties.
Uniqueness
2-(Boc-amino)-2-(3-thiophenyl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and bioactive molecules.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYLMXXKPBZDHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370374 |
Source


|
| Record name | [(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40512-57-0 |
Source


|
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40512-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(5-Bromo-2-thienyl)-3-[(2,2,2-trifluoroacetyl)-amino]propanoic acid](/img/structure/B1273064.png)


